An In-depth Technical Guide to the Structure of Maltoheptaose
An In-depth Technical Guide to the Structure of Maltoheptaose
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maltoheptaose (B131047) is a linear oligosaccharide of significant interest in biochemical and pharmaceutical research, primarily for its role as a well-defined substrate for amylolytic enzymes and as a standard for chromatographic analysis. This document provides a comprehensive technical overview of the structure of maltoheptaose, including its physicochemical properties, detailed experimental protocols for its characterization, and an examination of its biological role.
Core Structure and Chemical Identity
Maltoheptaose is a maltooligosaccharide, specifically a heptamer composed of seven D-glucopyranose (glucose) units.[1][2] These units are linked in a linear chain by α-1,4 glycosidic bonds.[3] The systematic name for maltoheptaose is O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.
The structure consists of a reducing end and a non-reducing end. The glucose unit at the reducing end possesses a free anomeric carbon, allowing it to exist in equilibrium between its cyclic (pyranose) form and an open-chain aldehydo form.[3] This aldehydic character confers reducing properties to the molecule. The stereochemistry of the molecule is defined by its 34 stereocenters.[4]
Physicochemical Properties
The key quantitative properties of maltoheptaose are summarized in the table below. This data is essential for its application in experimental settings, including solution preparation and analytical method development.
| Property | Value | Reference(s) |
| Systematic Name | O-α-D-glucopyranosyl-(1→4)-...-(1→4)-D-glucose | |
| Synonyms | Amyloheptaose, Maltoheptose | |
| CAS Number | 34620-78-5 | |
| Molecular Formula | C₄₂H₇₂O₃₆ | |
| Molecular Weight | 1153.00 g/mol | |
| Exact Mass | 1152.3803286 Da | |
| Physical Form | White to off-white crystalline solid/powder | |
| Melting Point | 220-222 °C | |
| Density | ~1.85 g/cm³ (Predicted) | |
| Optical Activity | Chiral, Optically Active. Specific value not consistently reported. | |
| Solubility | Water: Soluble | |
| DMF: 20 mg/mL | ||
| DMSO: 20 mg/mL | ||
| PBS (pH 7.2): 2 mg/mL |
Experimental Protocols for Structural Analysis
The structural integrity and purity of maltoheptaose are critical for its use as a standard or substrate. Below are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of maltoheptaose and separating it from other maltooligosaccharides. Hydrophilic Interaction Chromatography (HILIC) is particularly effective.
Objective: To determine the purity of a maltoheptaose sample.
Instrumentation:
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HPLC system with a quaternary pump and autosampler.
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Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.
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HILIC column (e.g., Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm).
Reagents:
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Acetonitrile (HPLC grade)
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Ultrapure Water
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Maltoheptaose standard
Procedure:
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Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 75:25 v/v). Degas the mobile phase before use.
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Sample Preparation: Accurately weigh and dissolve the maltoheptaose sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1-5 mg/mL).
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Chromatographic Conditions:
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Column: Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm
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Mobile Phase: Acetonitrile:Water (75:25)
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Flow Rate: 1.0 mL/min
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Column Temperature: 35 °C
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Injection Volume: 10 µL
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Detector (ELSD): Nebulizer Temperature: 55 °C, Gas Pressure: 3.5 bar
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Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the peak area percentage of the maltoheptaose peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of oligosaccharides, confirming monomer identity, linkage positions, and anomeric configurations.
Objective: To confirm the primary structure of maltoheptaose.
Instrumentation:
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High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.
Sample Preparation:
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Dissolve 5-10 mg of the maltoheptaose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
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Lyophilize the sample and re-dissolve in 100% D₂O to minimize the residual HDO signal.
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Transfer the solution to an NMR tube.
Experimental Procedure:
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1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall chemical shift dispersion. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative.
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2D Homonuclear Correlation (COSY, TOCSY):
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each glucose residue (e.g., from H-1 to H-2, H-2 to H-3, etc.).
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TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within a single glucose residue), using a longer mixing time (e.g., 80-120 ms).
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2D Heteronuclear Correlation (HSQC, HMBC):
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing ¹³C chemical shifts for all protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage. A correlation between the anomeric proton (H-1) of one residue and the linkage-position carbon (C-4) of the adjacent residue confirms the α-1,4 linkage.
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Data Analysis: Integrate data from all experiments to assign all ¹H and ¹³C chemical shifts and confirm the sequence and linkage pattern.
Mass Spectrometry (MS)
MS provides accurate molecular weight information and can be used for sequencing with fragmentation analysis (MS/MS).
Objective: To determine the molecular mass and confirm the sequence of maltoheptaose.
Instrumentation:
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MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization) mass spectrometer.
Procedure (MALDI-TOF):
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Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a solvent like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
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Sample Preparation: Prepare a ~1 mg/mL solution of maltoheptaose in water.
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Spotting: Mix the sample solution with the matrix solution (e.g., 1:1 v/v) directly on the MALDI target plate. Allow the spot to air dry completely (co-crystallization).
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Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The spectrum should show a dominant peak corresponding to the sodiated adduct [M+Na]⁺ or potassiated adduct [M+K]⁺ of maltoheptaose.
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MS/MS (Optional): For sequencing, isolate the parent ion of interest and perform fragmentation (post-source decay or collision-induced dissociation). The resulting fragment ions (B, C, Y, Z ions) can be used to confirm the sequence of glucose units.
Role in Biological Processes and Assays
Maltoheptaose is not known to be a direct signaling molecule in eukaryotic pathways. Its primary biological relevance is as a carbohydrate energy source and as a specific substrate for enzymes involved in starch and glycogen (B147801) metabolism.
Substrate for α-Amylase
Maltoheptaose is an excellent substrate for studying the activity of α-amylase, an endo-hydrolase that cleaves internal α-1,4 glycosidic bonds.
Objective: To measure the catalytic activity of α-amylase.
Principle: A coupled enzymatic assay is commonly used. α-Amylase hydrolyzes maltoheptaose into smaller fragments (e.g., maltotriose, maltotetraose). These products are then hydrolyzed to glucose by a second enzyme, α-glucosidase. The resulting glucose is then quantified in a subsequent reaction, often linked to the production of NADH or NADPH, which can be monitored spectrophotometrically at 340 nm.
Protocol Outline:
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Reagent Preparation:
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Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing CaCl₂ (e.g., 5 mM) as α-amylase is a calcium-dependent enzyme.
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Substrate Solution: Dissolve maltoheptaose in the assay buffer to a final concentration of ~10 mM.
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Coupled Enzyme Mix: Prepare a solution containing excess α-glucosidase, hexokinase (HK), and glucose-6-phosphate dehydrogenase (G6PDH) in the assay buffer. Also include ATP and NADP⁺.
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Assay Procedure:
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In a 96-well plate or cuvette, combine the assay buffer, coupled enzyme mix, and substrate solution.
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Pre-incubate the mixture at a constant temperature (e.g., 37 °C).
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Initiate the reaction by adding the α-amylase-containing sample.
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Immediately monitor the increase in absorbance at 340 nm over time.
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Data Analysis: The rate of NADPH production (ΔAbs/min) is directly proportional to the α-amylase activity in the sample.
Conclusion
Maltoheptaose is a well-defined linear oligosaccharide composed of seven α-1,4-linked D-glucose units. Its precise structure and physicochemical properties make it an invaluable tool for researchers in glycobiology, enzymology, and analytical chemistry. The detailed experimental protocols provided herein for HPLC, NMR, and mass spectrometry serve as a robust framework for its characterization and quality control. While not a signaling molecule itself, its role as a specific substrate for α-amylase is critical for studying carbohydrate metabolism and for the development of diagnostics and therapeutics targeting this important enzyme class.
